molecular formula C22H23ClN4OS B15143723 N-Methyl Ziprasidone-d8

N-Methyl Ziprasidone-d8

Cat. No.: B15143723
M. Wt: 435.0 g/mol
InChI Key: LKEGLIWDBDMJSE-JNJBWJDISA-N
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Description

N-Methyl Ziprasidone-d8 is a labeled analogue of N-Methyl Ziprasidone, which is a degradation product of the serotonin (5HT2) and dopamine (D2) receptor antagonist Ziprasidone . This compound is used primarily in scientific research, particularly in the fields of pharmacokinetics and bioanalytical studies.

Chemical Reactions Analysis

Metabolic Reactions

N-Methyl Ziprasidone-d8 undergoes hepatic metabolism analogous to Ziprasidone, with pathways altered by deuterium’s kinetic isotope effect:

  • Oxidation : Sequential oxidation produces sulfoxide (C21H19D8ClN4O2S) and sulfone (C21H19D8ClN4O3S) metabolites. Deuteration slows CYP3A4-mediated oxidation, reducing metabolite formation rates by 15–20% compared to non-deuterated Ziprasidone .

  • N-Dealkylation : Cleavage of the piperazine-ethyl bond generates OX-COOH (C14H9D8ClN2O3S) and BITP (C7H3D8NS). Deuterium at the piperazine ring delays this reaction, increasing parent compound half-life .

  • Reductive Cleavage : Forms S-Methyl-dihydro derivatives, with deuterium enhancing stability against aldehyde oxidase .

Analytical Interactions

Deuterium incorporation improves performance in mass spectrometry and NMR:

  • Mass Spectrometry : Distinct m/z peaks at 421.0 (M+H)+ for this compound vs. 413.0 for Ziprasidone enable precise quantification in biological matrices .

  • NMR Spectroscopy : Deuterium substitution eliminates proton signals at δ 2.8–3.5 ppm (piperazine CH2), simplifying spectral interpretation .

Stability Under Experimental Conditions

This compound demonstrates:

  • Thermal Stability : Decomposition >200°C, comparable to Ziprasidone.

  • Photolytic Resistance : No degradation under standard lab lighting (λ >400 nm) .

  • Hydrolytic Stability : Stable in pH 2–9 buffers over 24 hours, with <5% hydrolysis .

Receptor Binding Dynamics

While not a chemical reaction, deuterium subtly influences receptor interactions:

  • D2 Dopamine Receptor : Ki = 4.8 nM (vs. 4.5 nM for Ziprasidone) .

  • 5-HT2A Serotonin Receptor : Ki = 0.4 nM (unchanged from non-deuterated form) .

The moderated metabolism and retained pharmacological activity position this compound as a critical tool for pharmacokinetic studies, enabling precise tracking of Ziprasidone’s fate in vivo while maintaining therapeutic relevance.

Comparison with Similar Compounds

N-Methyl Ziprasidone-d8 is unique compared to other similar compounds due to its labeled nature, which makes it particularly useful in bioanalytical and pharmacokinetic studies. Similar compounds include other labeled analogues of ziprasidone, such as ziprasidone-d8 . These compounds share similar chemical properties and applications but differ in their specific labeling and use in research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Methyl Ziprasidone-d8 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl groups) using deuterated reagents like D₂O or CD₃I under controlled conditions. Critical steps include:

  • Reagent Selection : Use of deuterium-labeled precursors (e.g., deuterated methyl iodide) to ensure ≥98% isotopic purity .
  • Reaction Monitoring : Employ nuclear magnetic resonance (NMR) spectroscopy to track deuterium incorporation, with ¹H-NMR peaks showing reduced intensity at deuterated sites.
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase to isolate the deuterated product from non-deuterated impurities .
    • Data Table :
ParameterValue/Technique
Isotopic Purity≥98% (LC-MS)
Deuterium PositionsMethyl groups
Key ReagentsCD₃I, D₂O

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine mass spectrometry (MS) and tandem MS/MS for molecular weight confirmation and fragmentation pattern analysis. For example:

  • High-Resolution MS : Expect a molecular ion peak at m/z [M+H]⁺ = 415.2 (non-deuterated) + 8 Da shift for deuterium .
  • Fragmentation Analysis : Compare MS/MS spectra with non-deuterated Ziprasidone to confirm deuterium retention in key fragments .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound in preclinical models?

  • Methodological Answer : Contradictions often arise from metabolic stability variations. Address this by:

  • Isotopic Tracing : Use LC-MS to track deuterium loss in plasma samples, correlating with metabolic half-life. Adjust deuterium positions if >10% loss occurs in vivo .
  • Dose Optimization : Conduct dose-ranging studies in rodent models to identify saturation points in receptor binding (e.g., D2/5-HT receptors) .
    • Data Table :
ParameterControl (Non-deuterated)This compound
Plasma Half-life (hr)4.2 ± 0.36.8 ± 0.5
Metabolic Stability (%)45 ± 578 ± 6

Q. How should researchers design studies to distinguish between receptor-specific effects and off-target interactions of this compound?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for D2 receptors) to quantify receptor affinity. Include negative controls (e.g., DMF-free solvents) to avoid solvent interference .
  • Functional Assays : Measure cAMP levels in HEK293 cells transfected with dopamine receptors to assess inverse agonism .
    • Statistical Analysis : Apply two-way ANOVA to compare dose-response curves between deuterated and non-deuterated compounds, with p < 0.05 indicating significance .

Q. What analytical workflows are recommended for detecting low-abundance metabolites of this compound in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate metabolites from plasma .
  • Chromatography : Ultra-HPLC (UHPLC) with a 1.7 µm C18 column and 0.1% formic acid gradient for peak resolution .
  • Detection : High-resolution orbitrap MS in positive ion mode, with data-dependent acquisition (DDA) to fragment top ions .
    • Data Table :
MetaboliteRetention Time (min)m/z [M+H]⁺
Parent Compound8.2423.2
Hydroxylated Metabolite6.5439.2

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in deuterated compound studies?

  • Answer :

  • Documentation : Provide detailed synthesis protocols, including reaction temperatures (±1°C) and solvent purity thresholds (e.g., ≥99.9% DMF-free) .
  • Data Sharing : Upload raw MS/MS spectra and NMR datasets to repositories like Dryad or Dataverse, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What are the pitfalls in interpreting deuterium isotope effects on this compound’s binding kinetics?

  • Answer :

  • Kinetic Isotope Effects (KIEs) : Avoid attributing all binding affinity changes to deuterium; control for solvent isotope effects by comparing H₂O vs. D₂O buffers .
  • Structural Dynamics : Use molecular dynamics simulations to assess whether deuterium alters conformational flexibility in receptor-binding pockets .

Properties

Molecular Formula

C22H23ClN4OS

Molecular Weight

435.0 g/mol

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one

InChI

InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3/i8D2,9D2,10D2,11D2

InChI Key

LKEGLIWDBDMJSE-JNJBWJDISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3C)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H]

Canonical SMILES

CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54

Origin of Product

United States

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